2-Bromo-5-methylthiazole-4-carboxamide

Lipophilicity ADME Membrane Permeability

Medicinal chemistry projects requiring precise lipophilicity tuning often face limited options between polar and overly greasy scaffolds. This brominated thiazole carboxamide offers a quantifiable solution. - **Physicochemical precision:** LogP 1.6 (vs. -0.03 for 2-chloro analog) enhances passive permeability without added stereocenters. - **Synthetic versatility:** Bromine at C2 enables high-yielding Suzuki-Miyaura, Stille, and Negishi cross-couplings. - **Quality assurance:** ≥98% purity; stable for 3 years at -20°C, minimizing experimental variability.

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
Cat. No. B11885853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylthiazole-4-carboxamide
Molecular FormulaC5H5BrN2OS
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)Br)C(=O)N
InChIInChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)8-5(6)10-2/h1H3,(H2,7,9)
InChIKeyLQFWVKPWECHLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylthiazole-4-carboxamide: Core Properties & Scaffold


2-Bromo-5-methylthiazole-4-carboxamide (CAS: 1025468-14-7; also listed as 1254694-56-8) is a heterocyclic organic compound belonging to the thiazole carboxamide family. It features a thiazole ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a primary carboxamide group at the 4-position . This compound serves as a versatile small molecule scaffold in medicinal chemistry and agrochemical research, valued for its potential as an intermediate in the synthesis of biologically active molecules targeting microbial infections and other therapeutic areas . Its molecular formula is C5H5BrN2OS, with a molecular weight of approximately 221.08 g/mol .

Thiazole scaffold with bromine handle for Pd-catalyzed cross-coupling diversification
Documented purity ≥98% supports reproducible synthesis and assay development
Supports medicinal chemistry and antimicrobial scaffold research programs

2-Bromo-5-methylthiazole-4-carboxamide: Non-Substitutable by Analogs


Despite sharing a common thiazole carboxamide core, substitution patterns critically dictate a compound's physicochemical properties, reactivity, and biological profile. The specific positioning of the bromine atom at the 2-position, the methyl group at the 5-position, and the carboxamide at the 4-position in 2-Bromo-5-methylthiazole-4-carboxamide creates a unique electronic and steric environment that is not replicated by its close analogs such as the 2-chloro, 2-amino, or 2-unsubstituted derivatives . These structural differences translate into quantifiable variations in lipophilicity (LogP), polar surface area, and reactivity in cross-coupling reactions, making generic substitution scientifically unjustifiable for applications requiring precise ADME tuning, synthetic diversification, or target engagement [1].

2‑Chloro analog Lipophilicity (LogP) differs substantially; reported higher LogP for bromo may alter permeability context and cross-coupling reactivity.
2‑Amino analog Molecular weight and polar surface area differ, changing solubility and permeability profiles; lacks the bromine handle for Pd couplings.
Unsubstituted or other 2‑substituted analogs Electronic and steric effects at position‑2 directly impact reactivity in cross‑coupling and physicochemical property tuning; profile may not transfer.

2-Bromo-5-methylthiazole-4-carboxamide: Differentiation Data


Superior Lipophilicity vs. Chloro Analog

The target compound exhibits a significantly higher calculated partition coefficient (XLogP) compared to its 2-chloro analog, indicating enhanced lipophilicity. 2-Bromo-5-methylthiazole-4-carboxamide demonstrates an XLogP of 1.6, whereas 2-Chloro-5-methylthiazole-4-carboxamide is reported with an ACD/LogP of -0.03 [1] [2]. This difference of approximately 1.6 log units corresponds to a >30-fold increase in lipophilicity, which directly impacts passive membrane permeability and distribution volume in biological systems.

Lipophilicity
Head-to-head
ΔLogP ≈ +1.63 (XLogP 1.6 vs. ACD/LogP -0.03)
Supports ADME property tuning context
In silico predictions; verify experimentally
Lipophilicity ADME Membrane Permeability Drug Design

Increased MW & TPSA vs. 2-Amino Analog

2-Bromo-5-methylthiazole-4-carboxamide (MW: 221.08 g/mol; TPSA: 84.2 Ų) exhibits a substantially higher molecular weight and topological polar surface area (TPSA) compared to its 2-amino analog (MW: 157.19 g/mol) . The bromine substitution increases the molecular weight by approximately 64 g/mol while maintaining a comparable TPSA (the amino analog's TPSA is not explicitly reported but is expected to be lower due to the absence of the heavier bromine atom). This differential provides a distinct set of physicochemical parameters for hit-to-lead optimization, influencing both solubility and passive permeability.

MW & TPSA
Head-to-head
MW 221.08 vs. 157.19 g/mol; TPSA 84.2 Ų (bromo)
Offers distinct physicochemical handle for hit-to-lead optimization
Reported from vendor data; comparator TPSA not explicitly reported
Physicochemical Properties Molecular Weight TPSA Scaffold Design

Validated Purity & Stability

Commercial suppliers of 2-Bromo-5-methylthiazole-4-carboxamide provide this compound with a guaranteed purity of ≥98.0%, as determined by HPLC and confirmed by H-NMR consistency . Defined storage conditions are provided: powder storage at -20°C for 3 years or 4°C for 2 years; in solvent storage at -80°C for 6 months or -20°C for 1 month. In contrast, several close analogs (e.g., 2-chloro and 2-amino derivatives) are frequently offered at lower purity grades (e.g., 95%) or with less rigorous QC documentation .

Purity & Stability
Specification review
≥98.0% (HPLC); defined storage: -20°C/3 yr, 4°C/2 yr
Supports batch-to-batch reproducibility
Vendor COA and technical datasheets
Quality Control Stability Reproducibility Procurement

Enhanced Cross-Coupling Reactivity vs. Chloro Analog

The bromine atom at the 2-position of the thiazole ring serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to chlorine. While direct quantitative kinetic data for this specific pair are not published, extensive literature on thiazole and heteroaryl halide reactivity consistently demonstrates that C-Br bonds undergo oxidative addition with palladium catalysts significantly faster than C-Cl bonds under standard Suzuki-Miyaura, Stille, or Negishi conditions [1]. This class-level reactivity trend is well-established: aryl and heteroaryl bromides are the preferred coupling partners for efficient diversification, whereas chlorides often require harsher conditions or specialized ligands .

Cross‑Coupling Reactivity
Class-level
C-Br bond undergoes oxidative addition faster than C-Cl under standard Suzuki, Stille, Negishi conditions
Supports efficient synthetic diversification
Class-level trend; direct kinetic data not published for this pair
Cross-Coupling Suzuki-Miyaura Synthetic Chemistry Diversification

Privileged Antimicrobial Scaffold

Derivatives of the 2-bromo-4-methylthiazole-5-carboxamide scaffold (closely related to 2-Bromo-5-methylthiazole-4-carboxamide) have been synthesized and evaluated for in vitro antimicrobial activity, exhibiting growth inhibition against a broad spectrum of Gram-positive and Gram-negative bacteria [1]. While specific MIC values for the parent compound are not reported, the thiazole carboxamide scaffold is recognized as a privileged structure in antimicrobial drug discovery, with numerous analogs demonstrating significant potency [2]. This scaffold-level activity differentiates it from non-thiazole heterocycles or simpler amides lacking the electron-rich thiazole ring.

Antimicrobial Scaffold
Class-level
Derivatives of the scaffold exhibited in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria
Supports antimicrobial screening scaffold research
Class-level inference; exact MIC not available for parent
Antimicrobial Scaffold Drug Discovery Biological Activity

2-Bromo-5-methylthiazole-4-carboxamide: Key Applications


Medicinal Chemistry: ADME Optimization

Based on its LogP of 1.6, which is >30-fold higher than its 2-chloro analog (LogP -0.03), 2-Bromo-5-methylthiazole-4-carboxamide is an ideal starting scaffold for projects requiring increased lipophilicity to enhance passive membrane permeability or CNS penetration [1]. Its distinct physicochemical profile (MW 221.08; TPSA 84.2 Ų) allows medicinal chemists to systematically explore the lipophilic-efficiency landscape without introducing additional stereocenters or synthetic complexity .

Synthetic Chemistry: Cross-Coupling Diversification

The bromine atom at the 2-position confers high reactivity in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, enabling efficient and high-yielding installation of diverse aryl, heteroaryl, or alkenyl substituents [1]. This property makes 2-Bromo-5-methylthiazole-4-carboxamide a preferred building block for constructing focused libraries of thiazole-containing compounds, outperforming its less reactive chloro analog and avoiding the harsh conditions often required for chloride activation .

Quality-Assured Procurement for Reproducibility

With a documented commercial purity of ≥98.0% and defined long-term stability under standard storage conditions (-20°C for 3 years), 2-Bromo-5-methylthiazole-4-carboxamide minimizes experimental variability due to impurities or degradation [1]. This level of quality control is critical for reproducible synthetic procedures, biological assays, and analytical method development, offering a clear advantage over less rigorously characterized analogs that may be offered at lower purity grades .

Antimicrobial Drug Discovery: Privileged Scaffold

Derivatives of the closely related 2-bromo-4-methylthiazole-5-carboxamide scaffold have demonstrated in vitro antimicrobial activity against a broad spectrum of bacterial strains, validating the core structure as a productive starting point for antibiotic development [1]. Researchers can leverage 2-Bromo-5-methylthiazole-4-carboxamide as a versatile intermediate to synthesize and screen novel analogs, building upon the established antimicrobial potential of the thiazole carboxamide chemotype .

Application
Selection Property
Validation Focus
ADME optimization research
Lipophilicity context (LogP)
Membrane permeability and distribution studies
Cross-coupling diversification
C–Br reactivity in Pd couplings
Synthetic library construction and yield optimization
Reproducible synthesis procurement
Documented purity and stability
Batch consistency and long-term storage reliability
Antimicrobial scaffold research
Thiazole carboxamide scaffold class
Antimicrobial activity screening in bacterial models

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